![molecular formula C7H7BrN2O2 B1604650 Methyl 2-(5-bromopyrimidin-2-YL)acetate CAS No. 948594-80-7](/img/structure/B1604650.png)
Methyl 2-(5-bromopyrimidin-2-YL)acetate
Overview
Description
Methyl 2-(5-bromopyrimidin-2-yl)acetate is a chemical compound with the molecular formula C7H7BrN2O2 and a molecular weight of 231.05 g/mol . It is a heterocyclic building block commonly used in organic synthesis and pharmaceutical research . The compound is characterized by the presence of a bromopyrimidine moiety, which imparts unique chemical properties and reactivity .
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 2-(5-bromopyrimidin-2-yl)acetate can be synthesized through various synthetic routes. One common method involves the bromination of pyrimidine derivatives followed by esterification . The reaction typically requires a brominating agent such as N-bromosuccinimide (NBS) and a suitable solvent like dichloromethane. The esterification step can be achieved using methanol and a catalytic amount of acid, such as sulfuric acid .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield . The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, ensures consistent product quality and scalability .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(5-bromopyrimidin-2-yl)acetate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in the pyrimidine ring can be substituted with other nucleophiles, such as amines or thiols.
Reduction Reactions: The compound can be reduced to form corresponding pyrimidine derivatives.
Oxidation Reactions: Oxidative transformations can be performed to introduce additional functional groups.
Common Reagents and Conditions
Substitution: Reagents like sodium azide or primary amines in the presence of a base (e.g., potassium carbonate) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are utilized.
Major Products Formed
The major products formed from these reactions include various substituted pyrimidine derivatives, which can be further functionalized for specific applications .
Scientific Research Applications
Chemical Properties and Structure
Methyl 2-(5-bromopyrimidin-2-yl)acetate has the molecular formula C₈H₈BrN₂O₂. It features a pyrimidine ring with a bromine atom at the 5-position and an acetate group at the 2-position. The bromine enhances its reactivity, making it a valuable intermediate in various chemical syntheses and biological applications.
Scientific Research Applications
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Medicinal Chemistry
- Drug Development : this compound serves as a building block for synthesizing various biologically active compounds. Its structural features are explored to develop inhibitors targeting cytochrome P450 enzymes, particularly CYP1A2, which is significant in drug metabolism.
- Therapeutic Potential : The compound has been investigated for its potential anti-inflammatory and anticancer properties. Studies indicate its ability to modulate biological pathways involved in disease processes .
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Organic Synthesis
- Synthesis of Pyrimidine Derivatives : It acts as an intermediate in synthesizing more complex pyrimidine derivatives, which are crucial in pharmaceuticals and agrochemicals. The bromine atom facilitates nucleophilic substitutions that can lead to diverse chemical products .
- Electrophilic Alkylation : Recent studies have demonstrated its use in electrophilic alkylation reactions to prepare medicinally important compounds, showcasing its utility in synthetic protocols for creating novel drugs .
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Biological Studies
- Mechanism of Action : this compound interacts with specific molecular targets, influencing gene expression and metabolic pathways. Its binding affinity to various enzymes and receptors makes it a candidate for studying cellular mechanisms .
- Inhibition Studies : The compound has been shown to inhibit certain enzymes, which can alter the efficacy of other pharmaceuticals, making it relevant in pharmacological research.
Table 2: Synthetic Applications
Reaction Type | Conditions | Yield (%) |
---|---|---|
Nucleophilic Substitution | Sodium azide as nucleophile | Variable |
Electrophilic Alkylation | Brønsted acid-catalyzed | Up to 71% |
Sonogashira Cross-Coupling | Palladium-catalyzed | Low yield |
Case Studies
- Inhibition of CYP1A2 : Research indicates that this compound significantly inhibits CYP1A2 activity, impacting the metabolism of various drugs. This finding is crucial for understanding drug interactions and optimizing therapeutic regimens.
- Synthesis of Anticancer Agents : A study explored the synthesis of novel pyrimidine derivatives from this compound, leading to compounds with enhanced anticancer properties. These derivatives were evaluated for their efficacy against various cancer cell lines, demonstrating promising results .
- Development of Agrochemicals : The compound has been utilized in developing new agrochemicals due to its structural properties that enhance biological activity against pests and pathogens, illustrating its versatility beyond medicinal applications.
Mechanism of Action
The mechanism of action of Methyl 2-(5-bromopyrimidin-2-yl)acetate involves its interaction with specific molecular targets and pathways. The bromopyrimidine moiety can form covalent bonds with nucleophilic sites in biological molecules, leading to inhibition or modulation of enzymatic activity . This property is exploited in the design of enzyme inhibitors and therapeutic agents .
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-(5-chloropyrimidin-2-yl)acetate
- Methyl 2-(5-fluoropyrimidin-2-yl)acetate
- Methyl 2-(5-iodopyrimidin-2-yl)acetate
Uniqueness
Methyl 2-(5-bromopyrimidin-2-yl)acetate is unique due to the presence of the bromine atom, which imparts distinct reactivity and selectivity in chemical reactions . The bromine atom’s size and electronegativity influence the compound’s interaction with nucleophiles and electrophiles, making it a valuable intermediate in organic synthesis .
Biological Activity
Methyl 2-(5-bromopyrimidin-2-YL)acetate is a synthetic compound with significant biological activity, particularly in the fields of medicinal chemistry and pharmacology. Its molecular structure, characterized by a bromopyrimidine moiety, suggests potential interactions with various biological targets. This article delves into the compound's biological activity, mechanisms of action, and relevant research findings.
- Molecular Formula : C7H7BrN2O2
- Molecular Weight : 231.05 g/mol
- CAS Number : 948594-80-7
The compound can be synthesized through several methods, including bromination of pyrimidine derivatives followed by esterification. The bromine atom in the pyrimidine ring is particularly reactive, allowing for various substitution reactions that can be exploited in drug design and synthesis.
This compound exhibits its biological activity primarily through the following mechanisms:
- Enzyme Inhibition : The bromopyrimidine moiety can form covalent bonds with nucleophilic sites in biological molecules, leading to inhibition or modulation of enzymatic activity. This property is crucial in the development of enzyme inhibitors for therapeutic applications.
- Target Interaction : The compound's ability to interact with specific molecular targets makes it a candidate for developing bioactive molecules. It has been noted that such interactions can lead to significant pharmacological effects, including anti-cancer and antiviral activities .
Anticancer Activity
Research indicates that this compound has potential as an anticancer agent. A study focused on its derivatives showed promising results against various cancer cell lines. For instance, derivatives exhibited cytotoxicity against HepG2 liver cancer cells with an IC50 value indicating effective concentration levels .
Antiviral Properties
In addition to its anticancer potential, this compound has been investigated for antiviral applications. Studies have demonstrated that certain derivatives could inhibit viral replication in vitro, suggesting a mechanism involving interference with viral enzymes or replication processes .
Data Table: Summary of Biological Activities
Activity Type | Target/Cell Line | IC50/EC50 (μM) | Reference |
---|---|---|---|
Anticancer | HepG2 | <0.03 | |
Antiviral | Viral replication | Inhibition noted | |
Enzyme Inhibition | Various enzymes | Not specified |
Research Findings
- Synthetic Applications : this compound serves as a building block in the synthesis of complex organic molecules and heterocyclic compounds. Its utility in medicinal chemistry is underscored by its role in synthesizing bioactive molecules .
- Metabolic Studies : Investigations into the metabolic pathways of this compound have revealed major metabolites formed during its biological processing, which may contribute to its pharmacological effects and toxicity profiles .
- Pharmacokinetics : Studies using advanced techniques such as UPLC-MS/MS have been employed to analyze the pharmacokinetic properties of related compounds, providing insights into their absorption, distribution, metabolism, and excretion (ADME) characteristics .
Properties
IUPAC Name |
methyl 2-(5-bromopyrimidin-2-yl)acetate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BrN2O2/c1-12-7(11)2-6-9-3-5(8)4-10-6/h3-4H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IGLDVBXMTQIIOO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC1=NC=C(C=N1)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BrN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90649129 | |
Record name | Methyl (5-bromopyrimidin-2-yl)acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90649129 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.05 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
948594-80-7 | |
Record name | Methyl 5-bromo-2-pyrimidineacetate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=948594-80-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Methyl (5-bromopyrimidin-2-yl)acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90649129 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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